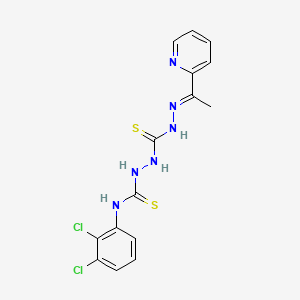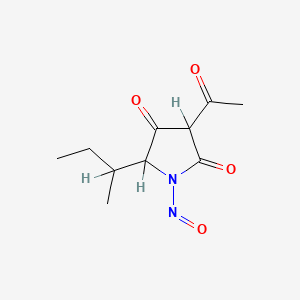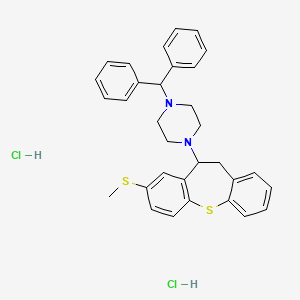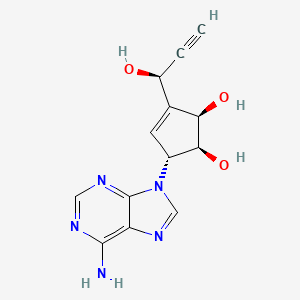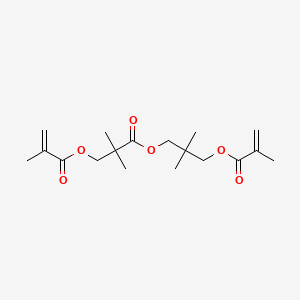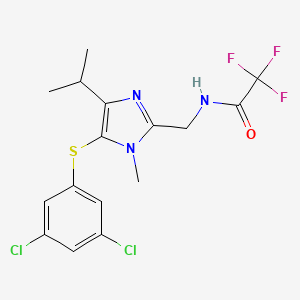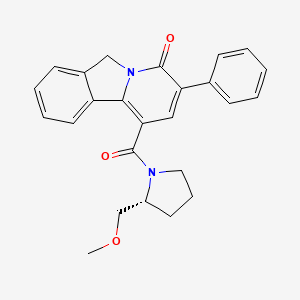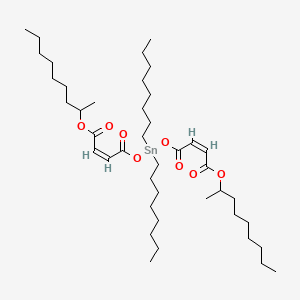
5,7,12-Trioxa-6-stannaeicosa-2,9-dienoic acid, 13-methyl-6,6-dioctyl-4,8,11-trioxo-, 1-methyloctyl ester, (Z,Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7,12-Trioxa-6-stannaeicosa-2,9-dienoic acid, 13-methyl-6,6-dioctyl-4,8,11-trioxo-, 1-methyloctyl ester, (Z,Z)- is a complex organotin compound It features a unique structure with multiple oxygen atoms and a tin atom integrated into its molecular framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7,12-Trioxa-6-stannaeicosa-2,9-dienoic acid, 13-methyl-6,6-dioctyl-4,8,11-trioxo-, 1-methyloctyl ester, (Z,Z)- typically involves the reaction of dioctyltin oxide with maleic anhydride derivatives under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by specific organotin catalysts to enhance the yield and selectivity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The process includes rigorous purification steps such as distillation and recrystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5,7,12-Trioxa-6-stannaeicosa-2,9-dienoic acid, 13-methyl-6,6-dioctyl-4,8,11-trioxo-, 1-methyloctyl ester, (Z,Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into lower oxidation state forms.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield organotin oxides, while reduction can produce organotin hydrides.
Scientific Research Applications
5,7,12-Trioxa-6-stannaeicosa-2,9-dienoic acid, 13-methyl-6,6-dioctyl-4,8,11-trioxo-, 1-methyloctyl ester, (Z,Z)- has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its organotin structure.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of high-performance materials and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets such as enzymes and cellular membranes. The tin atom in its structure plays a crucial role in binding to biological molecules, thereby exerting its effects. The pathways involved include inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 5,7,12-Trioxa-6-stannaeicosa-2,9-dienoic acid, 6,6-dimethyl-4,8,11-trioxo-, octyl ester
- 5,7,12-Trioxa-6-stannahexadeca-2,9-dienoic acid, 6,6-dibutyl-4,8,11-trioxo-, butyl ester
Uniqueness
Compared to similar compounds, 5,7,12-Trioxa-6-stannaeicosa-2,9-dienoic acid, 13-methyl-6,6-dioctyl-4,8,11-trioxo-, 1-methyloctyl ester, (Z,Z)- is unique due to its specific ester groups and the presence of a methyloctyl group
Properties
CAS No. |
108537-06-0 |
|---|---|
Molecular Formula |
C42H76O8Sn |
Molecular Weight |
827.8 g/mol |
IUPAC Name |
1-O-nonan-2-yl 4-O-[[(Z)-4-nonan-2-yloxy-4-oxobut-2-enoyl]oxy-dioctylstannyl] (Z)-but-2-enedioate |
InChI |
InChI=1S/2C13H22O4.2C8H17.Sn/c2*1-3-4-5-6-7-8-11(2)17-13(16)10-9-12(14)15;2*1-3-5-7-8-6-4-2;/h2*9-11H,3-8H2,1-2H3,(H,14,15);2*1,3-8H2,2H3;/q;;;;+2/p-2/b2*10-9-;;; |
InChI Key |
PQZLYPKQMIVBCY-BGSQTJHASA-L |
Isomeric SMILES |
CCCCCCCC[Sn](OC(=O)/C=C\C(=O)OC(CCCCCCC)C)(OC(=O)/C=C\C(=O)OC(CCCCCCC)C)CCCCCCCC |
Canonical SMILES |
CCCCCCCC[Sn](CCCCCCCC)(OC(=O)C=CC(=O)OC(C)CCCCCCC)OC(=O)C=CC(=O)OC(C)CCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


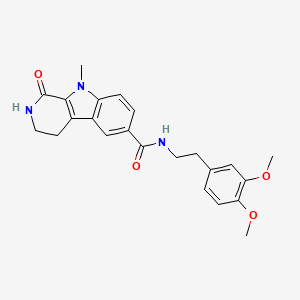
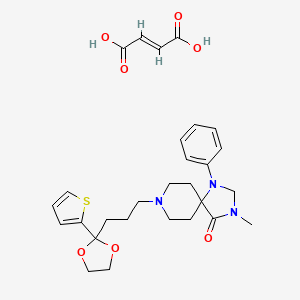
![(E)-but-2-enedioic acid;2-[4-[2-(2-phenylsulfanylphenyl)ethanimidoyl]piperazin-1-yl]ethanol](/img/structure/B12710134.png)
![3-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl](2-phenoxyethyl)amino]propiononitrile](/img/structure/B12710140.png)

![[(3S,3aR,6S,6aS)-3-[4-(6-methylpyridine-3-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12710161.png)
